molecular formula C12H18O5 B12514425 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate

Cat. No.: B12514425
M. Wt: 242.27 g/mol
InChI Key: KEPGNQLKWDULGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is a specialized chemical compound primarily used in polymer chemistry and materials science. This compound is known for its unique properties that make it suitable for various industrial applications, particularly in the production of advanced polymer systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate typically involves the esterification of poly[oxy(methyl-1,2-ethanediyl)], α,α’-(2,2-dimethyl-1,3-propanediyl)bis[ω-hydroxy-] with prop-2-enoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive double bonds in the acrylate groups, which participate in free radical polymerization reactions. The pathways involved include the initiation, propagation, and termination steps of the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is unique due to its specific molecular structure, which provides a balance of flexibility and rigidity in polymer systems. This makes it particularly valuable in applications requiring high-performance materials with tailored properties .

Properties

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate

InChI

InChI=1S/C12H18O5/c1-3-11(13)16-9-5-7-15-8-6-10-17-12(14)4-2/h3-4H,1-2,5-10H2

InChI Key

KEPGNQLKWDULGD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCOCCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.